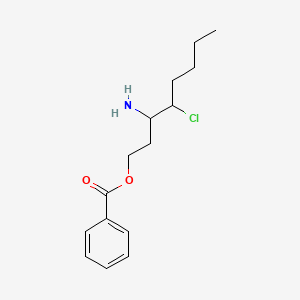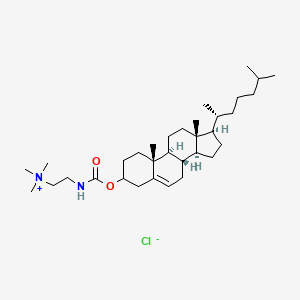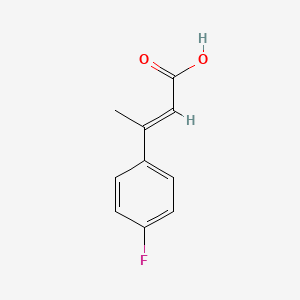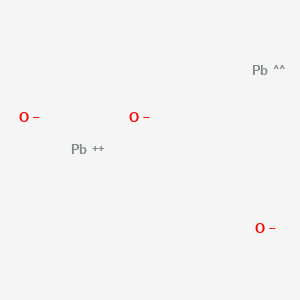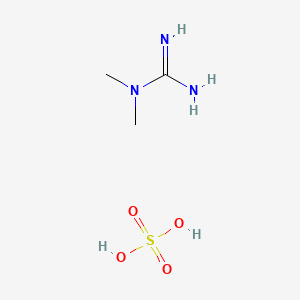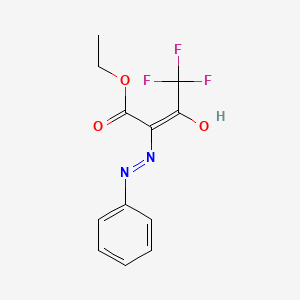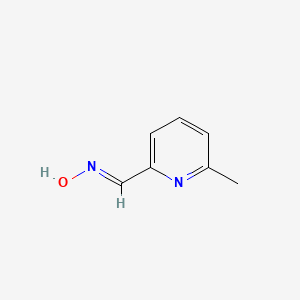
Choline methionine tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Choline methionine tartrate is a compound that combines choline, methionine, and tartaric acid. Choline is an essential nutrient that plays a crucial role in various physiological processes, including liver function, muscle movement, and brain development. Methionine is an essential amino acid that is important for many bodily functions, including protein synthesis and metabolism. Tartaric acid is a naturally occurring organic acid that is often used in food and pharmaceutical industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of choline methionine tartrate typically involves the reaction of choline chloride with methionine and tartaric acid. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions: Choline methionine tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl group in choline and the amino group in methionine.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group in choline can lead to the formation of betaine, while reduction of the amino group in methionine can produce various methylated derivatives.
科学的研究の応用
Choline methionine tartrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in cellular metabolism and its potential therapeutic effects. In medicine, this compound is investigated for its potential benefits in treating liver diseases, neurological disorders, and metabolic conditions. In the industry, it is used as a dietary supplement and as an additive in animal feed to improve growth and health.
作用機序
The mechanism of action of choline methionine tartrate involves its role as a precursor for the synthesis of important biomolecules. Choline is a precursor for the neurotransmitter acetylcholine, which is essential for nerve function. Methionine is involved in the synthesis of proteins and other important molecules, such as S-adenosylmethionine, which is a key methyl donor in various biochemical reactions. The combination of choline and methionine in this compound enhances its overall biological activity and effectiveness.
類似化合物との比較
Choline methionine tartrate can be compared with other similar compounds, such as choline bitartrate and methionine supplements. While choline bitartrate provides choline, it lacks the additional benefits of methionine. Methionine supplements, on the other hand, provide methionine but do not offer the benefits of choline. This compound combines the advantages of both choline and methionine, making it a unique and valuable compound for various applications.
List of Similar Compounds:- Choline bitartrate
- Choline chloride
- Methionine supplements
- Betaine
- S-adenosylmethionine
特性
CAS番号 |
1334-17-4 |
|---|---|
分子式 |
C24H50N4O10S2 |
分子量 |
618.8 g/mol |
IUPAC名 |
2-[(2S)-2-amino-4-methylsulfanylbutanoyl]oxyethyl-trimethylazanium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C10H23N2O2S.C4H6O6/c2*1-12(2,3)6-7-14-10(13)9(11)5-8-15-4;5-1(3(7)8)2(6)4(9)10/h2*9H,5-8,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q2*+1;/p-2/t2*9-;1-,2-/m001/s1 |
InChIキー |
XUHFKERTZBJPNU-OEEQJOOYSA-L |
異性体SMILES |
C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
正規SMILES |
C[N+](C)(C)CCOC(=O)C(CCSC)N.C[N+](C)(C)CCOC(=O)C(CCSC)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
同義語 |
Choline methionine tartrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


